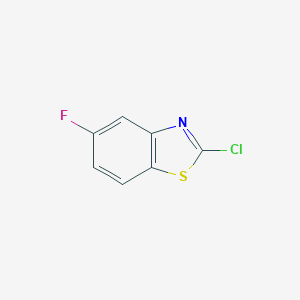

2-Chloro-5-fluorobenzothiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-fluoro-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClFNS/c8-7-10-5-3-4(9)1-2-6(5)11-7/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHMBREJYLPBYSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)N=C(S2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClFNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70459763 | |

| Record name | 2-Chloro-5-fluorobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70459763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154327-27-2 | |

| Record name | 2-Chloro-5-fluorobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70459763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2-Chloro-5-fluorobenzothiazole

CAS Number: 154327-27-2

This technical guide provides an in-depth overview of 2-Chloro-5-fluorobenzothiazole, a key intermediate in pharmaceutical synthesis. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This document covers the compound's chemical and physical properties, detailed experimental protocols for its synthesis, and its significant role as a precursor to potent anticancer agents.

Chemical and Physical Properties

2-Chloro-5-fluorobenzothiazole is a halogenated heterocyclic compound belonging to the benzothiazole class. Its chemical structure incorporates a benzene ring fused to a thiazole ring, with a chlorine atom at the 2-position and a fluorine atom at the 5-position.

Table 1: Physicochemical Properties of 2-Chloro-5-fluorobenzothiazole

| Property | Value | Reference |

| CAS Number | 154327-27-2 | [1][2][3] |

| Molecular Formula | C₇H₃ClFNS | [2][4] |

| Molecular Weight | 187.62 g/mol | [2][4] |

| Appearance | Solid | [5] |

| Purity | ≥95% | [6] |

| Storage Conditions | Inert atmosphere, 2-8°C | [4] |

| SMILES Code | FC1=CC2=C(SC(Cl)=N2)C=C1 | [4] |

| InChI Key | IHMBREJYLPBYSM-UHFFFAOYSA-N | [5] |

Spectroscopic Data

The structural elucidation of 2-Chloro-5-fluorobenzothiazole is confirmed through various spectroscopic techniques. Representative data is summarized below.

Table 2: Spectroscopic Data for 2-Chloro-5-fluorobenzothiazole

| Technique | Data | Reference |

| ¹H NMR | Spectral data available. | [1] |

| ¹³C NMR | Spectral data available. | [1] |

| Infrared (IR) | Spectral data available. | [1] |

| Mass Spectrometry (MS) | Spectral data available. | [1] |

Synthesis of 2-Chloro-5-fluorobenzothiazole

A common and effective method for the synthesis of 2-Chloro-5-fluorobenzothiazole is the Sandmeyer reaction, starting from 2-amino-5-fluorobenzothiazole. This reaction involves the diazotization of the primary aromatic amine followed by a copper(I) chloride-catalyzed displacement of the diazonium group with a chloride ion.

Experimental Protocol: Synthesis via Sandmeyer Reaction

This protocol outlines a plausible method for the synthesis of 2-Chloro-5-fluorobenzothiazole based on established Sandmeyer reaction procedures.

Materials:

-

2-Amino-5-fluorobenzothiazole

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Copper(I) Chloride (CuCl)

-

Ice

-

Water (H₂O)

-

Dichloromethane (CH₂Cl₂) or other suitable organic solvent

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Standard laboratory glassware and equipment (three-necked flask, dropping funnel, stirrer, etc.)

Procedure:

-

Diazotization:

-

In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 2-amino-5-fluorobenzothiazole in a mixture of concentrated hydrochloric acid and water.

-

Cool the solution to 0-5°C using an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the stirred reaction mixture, maintaining the temperature between 0-5°C. The rate of addition should be controlled to prevent a rise in temperature, which could lead to the decomposition of the diazonium salt.

-

After the addition is complete, continue stirring the mixture at 0-5°C for an additional 30 minutes to ensure the complete formation of the diazonium salt.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid and cool it to 0-5°C.

-

Slowly add the cold diazonium salt solution to the cold copper(I) chloride solution with vigorous stirring.

-

The evolution of nitrogen gas should be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours.

-

-

Work-up and Purification:

-

Extract the reaction mixture with a suitable organic solvent such as dichloromethane.

-

Combine the organic layers and wash them sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude 2-Chloro-5-fluorobenzothiazole.

-

The crude product can be further purified by techniques such as column chromatography or recrystallization to yield the final product of high purity.

-

References

- 1. 2-CHLORO-5-FLUOROBENZOTHIAZOLE(154327-27-2) 1H NMR spectrum [chemicalbook.com]

- 2. usbio.net [usbio.net]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. 154327-27-2|2-Chloro-5-fluorobenzo[d]thiazole|BLD Pharm [bldpharm.com]

- 5. cymitquimica.com [cymitquimica.com]

- 6. 154327-27-2,2-Chloro-5-fluorobenzothiazole-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

Technical Guide: Physicochemical Properties of 2-Chloro-5-fluorobenzothiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and anticipated physical properties of 2-Chloro-5-fluorobenzothiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of specific experimental data for this compound, this guide also outlines standardized experimental protocols for the determination of its key physical characteristics.

Core Physical Properties

The fundamental physical properties of 2-Chloro-5-fluorobenzothiazole are summarized in the table below. It is important to note that while some properties are readily available from chemical suppliers and databases, others, such as the melting point, boiling point, density, and solubility, require experimental determination.

| Property | Value | Source |

| Molecular Formula | C₇H₃ClFNS | [1][2] |

| Molecular Weight | 187.62 g/mol | [1][2] |

| Physical Form | Solid | [1] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Density | Data not available | |

| Solubility | Data not available |

Experimental Protocols for Physical Property Determination

To facilitate further research and characterization of 2-Chloro-5-fluorobenzothiazole, the following are detailed methodologies for determining its essential physical properties.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar digital device)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of crystalline 2-Chloro-5-fluorobenzothiazole is finely ground using a mortar and pestle. The powdered sample is then packed into a capillary tube to a height of approximately 2-3 mm. The tube is tapped gently to ensure dense packing.[3]

-

Instrument Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Approximate Melting Point Determination: A rapid heating rate (10-20 °C/minute) is initially used to determine an approximate melting range.[4]

-

Accurate Melting Point Determination: A fresh sample is prepared and the apparatus is heated to a temperature approximately 20 °C below the approximate melting point. The heating rate is then reduced to 1-2 °C/minute to allow for precise observation.[4]

-

Data Recording: The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded. This range represents the melting point.

Boiling Point Determination (for Solids)

For solids that do not decompose upon melting, the boiling point can be determined using a micro-scale method after the substance has been liquefied.

Apparatus:

-

Thiele tube or other suitable heating bath

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heat source (e.g., Bunsen burner or heating mantle)

Procedure:

-

A small sample of 2-Chloro-5-fluorobenzothiazole is placed in the small test tube and gently heated until it melts.

-

A capillary tube, sealed at one end, is inverted and placed into the molten liquid.

-

The test tube assembly is attached to a thermometer and immersed in a heating bath (Thiele tube).

-

The bath is heated gradually. A stream of bubbles will emerge from the open end of the capillary tube as the air inside expands and is replaced by the vapor of the substance.

-

Heating is continued until a steady stream of bubbles is observed, and then the heat source is removed.

-

The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.[5][6]

Density Determination

The skeletal density of a solid powder can be accurately determined using gas pycnometry.

Apparatus:

-

Gas pycnometer

-

Analytical balance

-

Inert gas (typically helium)

Procedure:

-

Sample Preparation: A precisely weighed sample of 2-Chloro-5-fluorobenzothiazole is placed into the sample chamber of the gas pycnometer.

-

Measurement: The instrument operates by measuring the pressure change when a known volume of an inert gas (helium) is allowed to expand into the sample chamber.[7] By applying Boyle's Law, the instrument calculates the volume of the solid sample, excluding any open pores.[8]

-

Calculation: The density is calculated by dividing the mass of the sample by the measured volume.[7]

Solubility Determination

A qualitative and semi-quantitative assessment of solubility in various solvents is crucial for applications in drug development and chemical synthesis.

Apparatus:

-

Vials or test tubes

-

A range of solvents (e.g., water, ethanol, methanol, dimethyl sulfoxide (DMSO), dichloromethane)

-

Vortex mixer

-

Water bath sonicator

-

Analytical balance

Procedure:

-

Initial Screening: A small, pre-weighed amount of 2-Chloro-5-fluorobenzothiazole (e.g., 1-5 mg) is added to a known volume of a selected solvent (e.g., 1 mL) in a vial.

-

Dissolution Attempts: The mixture is vortexed at room temperature. If the solid does not dissolve, the sample can be gently warmed or sonicated.[9]

-

Observation: The solubility is assessed visually. The compound is considered soluble if a clear solution is formed with no visible particles.

-

Qualitative Classification: The solubility can be classified as freely soluble, soluble, sparingly soluble, or insoluble based on the amount of solvent required to dissolve a given amount of the solid.

-

Quantitative Analysis (Optional): For a more precise determination, a saturated solution is prepared and allowed to equilibrate. The supernatant is then carefully removed, diluted, and the concentration is determined using a suitable analytical technique such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[10]

Synthesis Workflow

Caption: General synthesis workflow for 2-Chloro-5-fluorobenzothiazole.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. 154327-27-2|2-Chloro-5-fluorobenzo[d]thiazole|BLD Pharm [bldpharm.com]

- 3. Determination of Melting Point [wiredchemist.com]

- 4. m.youtube.com [m.youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Video: Boiling Points - Concept [jove.com]

- 7. Density: Helium Pycnometry | Materials Research Institute [mri.psu.edu]

- 8. measurlabs.com [measurlabs.com]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 11. researchgate.net [researchgate.net]

- 12. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. US2469697A - Preparation of 2-chlorobenzothiazole - Google Patents [patents.google.com]

2-Chloro-5-fluorobenzothiazole: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of the Chemical Synthesis, Physicochemical Properties, and Potential Biological Significance of a Key Heterocyclic Building Block.

Abstract

2-Chloro-5-fluorobenzothiazole is a halogenated heterocyclic compound that serves as a versatile intermediate in the synthesis of more complex molecules, particularly in the realm of pharmaceutical and agrochemical research. Its chemical structure, featuring a reactive chlorine atom at the 2-position and a fluorine atom on the benzene ring, offers unique opportunities for chemical modification and the introduction of diverse functionalities. This technical guide provides a comprehensive overview of 2-Chloro-5-fluorobenzothiazole, including its chemical structure, physicochemical properties, a detailed potential synthesis protocol, and an exploration of its prospective biological relevance, with a focus on the Aryl Hydrocarbon Receptor (AhR) signaling pathway. Experimental protocols for relevant biological assays are also provided to facilitate further investigation by researchers.

Chemical Structure and Properties

2-Chloro-5-fluorobenzothiazole is a solid organic compound with the molecular formula C₇H₃ClFNS.[1] Its structure consists of a bicyclic system where a thiazole ring is fused to a fluorinated benzene ring, with a chlorine atom attached to the carbon at the 2-position of the thiazole ring.

Table 1: Physicochemical Properties of 2-Chloro-5-fluorobenzothiazole

| Property | Value | Reference |

| CAS Number | 154327-27-2 | [1] |

| Molecular Formula | C₇H₃ClFNS | [1] |

| Molecular Weight | 187.62 g/mol | [1] |

| Appearance | Solid | [1] |

| IUPAC Name | 2-chloro-5-fluoro-1,3-benzothiazole | |

| InChI Key | IHMBREJYLPBYSM-UHFFFAOYSA-N | [1] |

| Synonyms | 2-Chloro-5-fluorobenzo[d]thiazole, Benzothiazole, 2-chloro-5-fluoro- | [1] |

Synthesis of 2-Chloro-5-fluorobenzothiazole

Proposed Experimental Protocol: Synthesis of 2-Chloro-5-fluorobenzothiazole

This protocol is adapted from the general method for the preparation of 2-chlorobenzothiazole.[2]

Materials:

-

2-Mercapto-5-fluorobenzothiazole

-

Sulfuryl chloride (SO₂Cl₂)

-

Inert solvent (e.g., benzene)

-

Ice

-

Water

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Standard laboratory glassware and equipment for chemical synthesis, including a round-bottom flask, stirring apparatus, dropping funnel, and distillation setup.

Procedure:

-

In a round-bottom flask equipped with a stirrer and a dropping funnel, dissolve 2-mercapto-5-fluorobenzothiazole in an inert solvent like benzene.

-

With continuous stirring, add sulfuryl chloride dropwise to the solution at a controlled temperature, not exceeding 50°C.

-

After the addition is complete, allow the reaction mixture to stand for approximately one hour at room temperature to ensure the reaction goes to completion.

-

Carefully quench the reaction by adding ice and water to the mixture to decompose any excess sulfuryl chloride.

-

Transfer the mixture to a separatory funnel. The oily layer containing the product should be separated from the aqueous layer.

-

Wash the organic layer three times with equal volumes of water.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation to yield pure 2-chloro-5-fluorobenzothiazole.

Safety Precautions: This synthesis should be performed in a well-ventilated fume hood. Sulfuryl chloride is a corrosive and toxic reagent and should be handled with appropriate personal protective equipment, including gloves and safety goggles.

Potential Biological Significance and the Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Fluorinated benzothiazoles have garnered significant attention in medicinal chemistry due to their potential as anticancer and antimicrobial agents. For instance, the fluorinated benzothiazole derivative 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole has shown potent and selective anticancer activity.[3] A key molecular target for some xenobiotics, including certain halogenated aromatic hydrocarbons, is the Aryl Hydrocarbon Receptor (AhR).[4][5][6]

The AhR is a ligand-activated transcription factor that plays a crucial role in regulating the expression of genes involved in xenobiotic metabolism, immune responses, and cell cycle control.[4][6][7]

The Canonical AhR Signaling Pathway

-

Ligand Binding: In its inactive state, the AhR resides in the cytoplasm as part of a protein complex that includes heat shock protein 90 (HSP90), AhR-interacting protein (AIP), and p23. The binding of a ligand, such as a polycyclic aromatic hydrocarbon, to the AhR triggers a conformational change.

-

Nuclear Translocation: The ligand-bound AhR complex translocates from the cytoplasm into the nucleus.

-

Dimerization and DNA Binding: Inside the nucleus, the AhR dissociates from its chaperone proteins and forms a heterodimer with the AhR nuclear translocator (ARNT). This AhR-ARNT complex then binds to specific DNA sequences known as xenobiotic response elements (XREs) located in the promoter regions of target genes.[6]

-

Gene Transcription: The binding of the AhR-ARNT complex to XREs initiates the transcription of a battery of genes, most notably those encoding cytochrome P450 enzymes like CYP1A1, CYP1A2, and CYP1B1, which are involved in the metabolism of xenobiotics.[6]

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. US2469697A - Preparation of 2-chlorobenzothiazole - Google Patents [patents.google.com]

- 3. Anti-tumor drug candidate 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole induces single-strand breaks and DNA-protein cross-links in sensitive MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Aryl hydrocarbon receptor: current perspectives on key signaling partners and immunoregulatory role in inflammatory diseases [frontiersin.org]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 7. The aryl hydrocarbon receptor (AhR) pathway as a regulatory pathway for cell adhesion and matrix metabolism - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Chloro-5-fluorobenzothiazole for Researchers and Drug Development Professionals

Introduction: 2-Chloro-5-fluorobenzothiazole is a halogenated heterocyclic compound that serves as a crucial building block in medicinal chemistry and materials science. Its unique structural features, including the reactive chloro group at the 2-position and the fluorine atom on the benzene ring, make it a valuable intermediate for the synthesis of a wide range of biologically active molecules. The benzothiazole core itself is a prominent scaffold in numerous pharmaceuticals, exhibiting a broad spectrum of activities including anticancer, antimicrobial, and anti-inflammatory properties.[1] The incorporation of fluorine can further enhance molecular properties such as metabolic stability, membrane permeability, and binding affinity, making this compound particularly interesting for drug discovery programs.[2]

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and potential applications of 2-Chloro-5-fluorobenzothiazole, with a focus on its relevance to researchers and professionals in the field of drug development.

Physicochemical and Structural Data

A summary of the key quantitative data for 2-Chloro-5-fluorobenzothiazole is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Weight | 187.6218 g/mol | [3] |

| Monoisotopic Mass | 186.966 g/mol | |

| Molecular Formula | C₇H₃ClFNS | [3] |

| CAS Number | 154327-27-2 | |

| Appearance | Solid | [3] |

| Purity | Typically ≥98% | [3] |

| Topological Polar Surface Area | 41.1 Ų | |

| Hydrogen Bond Acceptor Count | 3 | |

| Hydrogen Bond Donor Count | 0 | |

| Rotatable Bond Count | 0 |

Synthesis and Reactivity

The synthesis of 2-Chloro-5-fluorobenzothiazole is not explicitly detailed in the provided search results; however, a general synthetic route can be inferred from the synthesis of similar 2-chlorobenzothiazole derivatives. A common approach involves the chlorination of a corresponding 2-mercaptobenzothiazole or a related precursor. For instance, a patented method for preparing 2-chlorobenzothiazole involves reacting 2-mercaptobenzothiazole with sulfuryl chloride (SO₂Cl₂).[4]

A logical workflow for the synthesis of 2-Chloro-5-fluorobenzothiazole and its subsequent utilization as a building block in drug discovery is depicted below.

The reactivity of the 2-chloro group is central to the utility of this compound. It is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various functional groups such as amines, thiols, and alcohols. This reactivity enables the construction of a diverse library of substituted benzothiazole derivatives for screening in drug discovery campaigns.

Experimental Protocols

While a specific protocol for the synthesis of 2-Chloro-5-fluorobenzothiazole is not available, the following section provides a representative experimental protocol for a common subsequent reaction: the synthesis of 2-aminobenzothiazole derivatives, a key step in creating biologically active molecules. This is followed by a standard protocol for evaluating the cytotoxic activity of the synthesized compounds.

Protocol 1: Synthesis of 2-Amino-5-fluorobenzothiazole Derivatives

This protocol outlines the nucleophilic substitution of the 2-chloro group with an amino group.

Materials:

-

2-Chloro-5-fluorobenzothiazole

-

Ammonia solution (e.g., 7N in Methanol) or a primary/secondary amine

-

Ethanol or a suitable polar solvent

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Thin-layer chromatography (TLC) apparatus

-

Silica gel for column chromatography

-

Standard laboratory glassware and workup reagents (e.g., ethyl acetate, brine, anhydrous sodium sulfate)

Procedure:

-

In a round-bottom flask, dissolve 2-Chloro-5-fluorobenzothiazole (1 equivalent) in ethanol.

-

Add the ammonia solution or desired amine (2-3 equivalents) to the flask.

-

Heat the reaction mixture to reflux and stir for 4-12 hours.

-

Monitor the reaction progress by TLC until the starting material is consumed.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by silica gel column chromatography to yield the desired 2-amino-5-fluorobenzothiazole derivative.

-

Characterize the final product using techniques such as NMR, IR, and Mass Spectrometry.[5]

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common method to assess the cytotoxicity of synthesized benzothiazole derivatives against cancer cell lines.

Materials:

-

Synthesized 2-substituted-5-fluorobenzothiazole derivatives

-

Cancer cell lines (e.g., MCF-7, HeLa, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazial-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Dimethyl sulfoxide (DMSO)

-

Phosphate Buffered Saline (PBS)

-

Incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Prepare serial dilutions of the synthesized compounds in the cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

-

Incubate the plates for 48-72 hours.

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.[5] The absorbance is proportional to the number of viable cells.

The workflow for this experimental protocol is visualized below.

Applications in Drug Development

The benzothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities.[1] The presence of both chlorine and fluorine atoms in 2-Chloro-5-fluorobenzothiazole makes it an attractive starting material for the synthesis of novel therapeutic agents. The chlorine at the 2-position acts as a versatile handle for introducing various substituents to explore the structure-activity relationship (SAR), while the fluorine at the 5-position can enhance the pharmacokinetic and pharmacodynamic properties of the final compounds.

Derivatives of fluorinated benzothiazoles have shown promise as anticancer, antifungal, and anthelmintic agents.[6] The strategic incorporation of fluorine can lead to improved potency and a better metabolic profile.[2] Therefore, 2-Chloro-5-fluorobenzothiazole represents a valuable tool for medicinal chemists aiming to develop new drugs with enhanced efficacy and safety profiles.

References

- 1. benthamscience.com [benthamscience.com]

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cymitquimica.com [cymitquimica.com]

- 4. US2469697A - Preparation of 2-chlorobenzothiazole - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. derpharmachemica.com [derpharmachemica.com]

2-Chloro-5-fluorobenzothiazole safety data sheet

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the chemical properties, safety information, and handling procedures for 2-Chloro-5-fluorobenzothiazole (CAS No. 154327-27-2). The information is compiled for professionals in research and drug development. This document summarizes available quantitative data, outlines general experimental protocols for handling, and includes a visual workflow for safe laboratory practices. It is important to note that while comprehensive safety classifications are available, specific quantitative toxicological and physical hazard data are limited in publicly accessible resources.

Chemical Identification and Properties

2-Chloro-5-fluorobenzothiazole is a halogenated heterocyclic compound.[1] Its structure incorporates a benzothiazole core with chloro and fluoro substitutions, making it a potential building block in medicinal and materials chemistry.

Table 1: Chemical Identification

| Identifier | Value |

| CAS Number | 154327-27-2 |

| Molecular Formula | C₇H₃ClFNS |

| Molecular Weight | 187.62 g/mol |

| IUPAC Name | 2-chloro-5-fluoro-1,3-benzothiazole |

| Synonyms | 2-Chloro-5-fluorobenzo[d]thiazole, 2-chloro-5-fluoro-benzothiazole |

| InChI Key | IHMBREJYLPBYSM-UHFFFAOYSA-N |

Table 2: Physical and Chemical Properties

| Property | Value | Source |

| Physical Form | Solid | CymitQuimica |

| Purity | 98% | CymitQuimica |

| Melting Point | Data not available | N/A |

| Boiling Point | Data not available | N/A |

| Solubility | Data not available | N/A |

| Vapor Pressure | Data not available | N/A |

| Density | Data not available | N/A |

Safety and Hazard Information

2-Chloro-5-fluorobenzothiazole is classified as a hazardous substance. The following hazard and precautionary statements are based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Table 3: GHS Hazard Classification

| Code | Hazard Statement |

| H302 | Harmful if swallowed. |

| H315 | Causes skin irritation. |

| H319 | Causes serious eye irritation. |

| H335 | May cause respiratory irritation. |

Table 4: GHS Precautionary Statements

| Code | Precautionary Statement |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P264 | Wash skin thoroughly after handling. |

| P270 | Do not eat, drink or smoke when using this product. |

| P271 | Use only outdoors or in a well-ventilated area. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |

| P302+P352 | IF ON SKIN: Wash with plenty of water. |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P501 | Dispose of contents/container in accordance with local regulations. |

Note: The full list of precautionary statements is extrapolated from the identified hazards. Always refer to the specific Safety Data Sheet (SDS) from your supplier for complete information.

Experimental Protocols

3.1. General Handling and Dispensing

-

Preparation: All manipulations should be conducted within a certified chemical fume hood to avoid inhalation of dust particles. The work area should be decontaminated before and after use.

-

Personal Protective Equipment (PPE): Wear a standard laboratory coat, nitrile gloves (or other chemically resistant gloves), and safety glasses with side shields or chemical splash goggles.

-

Dispensing:

-

Use a spatula or powder funnel to transfer the solid material. Avoid creating dust clouds.

-

For weighing, tare a sealed container, add the solid, and re-seal before removing from the balance.

-

If making a solution, add the solid to the solvent slowly while stirring in a closed or partially covered vessel.

-

3.2. Synthetic Reaction Procedures (General Example)

The synthesis of derivatives from related benzothiazoles often involves reactions in organic solvents.

-

Reaction Setup: Assemble glassware in a fume hood. If the reaction is air or moisture sensitive, use oven-dried glassware and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: Add 2-Chloro-5-fluorobenzothiazole to the reaction vessel, followed by the solvent and other reactants. For exothermic reactions, consider cooling the vessel in an ice bath before adding subsequent reagents.

-

Monitoring: Monitor the reaction progress using appropriate analytical techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, quench the reaction appropriately. Isolate the product through extraction, precipitation, or other standard methods. Purify the crude product using techniques like column chromatography or recrystallization.

3.3. Waste Disposal

-

Solid Waste: Collect all contaminated solid waste (e.g., gloves, weighing paper, paper towels) in a designated, sealed, and clearly labeled hazardous waste container.

-

Liquid Waste: Collect all liquid waste containing 2-Chloro-5-fluorobenzothiazole in a labeled, sealed container for halogenated organic waste.

-

Disposal: All waste must be disposed of through an approved hazardous waste management service, following all local and institutional regulations.

Visual Workflows

The following diagrams illustrate key logical and safety workflows for handling 2-Chloro-5-fluorobenzothiazole.

Caption: Safe Handling Workflow for 2-Chloro-5-fluorobenzothiazole.

References

Spectroscopic and Analytical Characterization of 2-Chloro-5-fluorobenzothiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic properties of 2-Chloro-5-fluorobenzothiazole. Due to the limited availability of published experimental data for this specific compound, this document presents predicted ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and mass spectrometry (MS) data. The predictions are based on established spectroscopic principles and data from structurally analogous compounds. Furthermore, this guide details standardized experimental protocols for acquiring these spectra, offering a foundational methodology for the empirical analysis of 2-Chloro-5-fluorobenzothiazole. A logical workflow for the spectroscopic characterization of a novel synthesized compound is also presented.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 2-Chloro-5-fluorobenzothiazole. These values are intended to serve as a reference for the identification and characterization of this molecule.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Data

The ¹H NMR spectrum is predicted to show three signals in the aromatic region, corresponding to the three protons on the benzothiazole ring system. The chemical shifts and coupling patterns are influenced by the electron-withdrawing effects of the chlorine, fluorine, and the thiazole ring.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

| Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-4 | 7.8 - 8.0 | dd | J(H-4, H-6) = ~2.5 Hz, J(H-4, F-5) = ~4.5 Hz |

| H-6 | 7.2 - 7.4 | ddd | J(H-6, H-7) = ~8.5 Hz, J(H-6, F-5) = ~8.5 Hz, J(H-6, H-4) = ~2.5 Hz |

| H-7 | 7.6 - 7.8 | dd | J(H-7, H-6) = ~8.5 Hz, J(H-7, F-5) = ~0.5 Hz |

Predicted in CDCl₃ at 400 MHz.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Data

The ¹³C NMR spectrum is expected to display seven distinct signals, corresponding to the seven carbon atoms in the 2-Chloro-5-fluorobenzothiazole molecule. The chemical shifts are influenced by the electronegativity of the attached atoms (Cl, F, N, S) and the aromatic system.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Position | Predicted Chemical Shift (δ, ppm) |

| C-2 | 155 - 158 |

| C-4 | 115 - 118 (d, J(C-4, F-5) = ~25 Hz) |

| C-5 | 158 - 161 (d, J(C-5, F-5) = ~250 Hz) |

| C-6 | 114 - 117 (d, J(C-6, F-5) = ~25 Hz) |

| C-7 | 122 - 125 (d, J(C-7, F-5) = ~10 Hz) |

| C-3a | 130 - 133 (d, J(C-3a, F-5) = ~10 Hz) |

| C-7a | 150 - 153 |

Predicted in CDCl₃ at 100 MHz. 'd' denotes a doublet due to carbon-fluorine coupling.

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum of 2-Chloro-5-fluorobenzothiazole is predicted to exhibit characteristic absorption bands corresponding to the vibrations of its functional groups and the aromatic system.

Table 3: Predicted Key Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3100 - 3000 | C-H stretch (aromatic) | Medium |

| 1600 - 1585 | C=C stretch (aromatic) | Medium-Strong |

| 1500 - 1400 | C=C stretch (aromatic) | Medium-Strong |

| 1475 - 1425 | C=N stretch (thiazole) | Medium-Strong |

| 1250 - 1200 | C-F stretch | Strong |

| 850 - 750 | C-Cl stretch | Strong |

| 800 - 600 | C-S stretch | Medium |

Predicted Mass Spectrometry (MS) Data

The mass spectrum, under electron ionization (EI), is expected to show a molecular ion peak and characteristic fragmentation patterns. The presence of chlorine will result in an isotopic pattern for chlorine-containing fragments (M+2 peak with approximately one-third the intensity of the M peak).

Table 4: Predicted Mass-to-Charge Ratios (m/z) and Relative Intensities

| m/z | Ion | Predicted Relative Intensity |

| 187/189 | [M]⁺ | High |

| 152 | [M - Cl]⁺ | Medium |

| 125 | [M - Cl - HCN]⁺ | Medium |

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of spectroscopic data for a solid organic compound such as 2-Chloro-5-fluorobenzothiazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh 5-10 mg of the solid sample into a clean, dry vial.

-

Add approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Gently agitate the vial to dissolve the sample completely.

-

Transfer the solution to a standard 5 mm NMR tube using a pipette.

-

-

¹H NMR Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

Acquire the spectrum using a standard pulse sequence (e.g., zg30).

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio (typically 16 or 32 scans).

-

Process the data by applying a Fourier transform, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

-

¹³C NMR Acquisition:

-

Use the same sample as for ¹H NMR.

-

Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-180 ppm).

-

A larger number of scans will be required due to the lower natural abundance and sensitivity of ¹³C (e.g., 1024 scans or more).

-

Process the data similarly to the ¹H NMR spectrum.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (Thin Solid Film):

-

Place a small amount (1-2 mg) of the solid sample onto a clean, dry salt plate (e.g., NaCl or KBr).

-

Add a drop of a volatile solvent (e.g., dichloromethane or acetone) to dissolve the solid.

-

Allow the solvent to evaporate completely, leaving a thin film of the solid on the plate.

-

-

Data Acquisition:

-

Place the salt plate in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum.

-

The data is typically collected over a range of 4000-400 cm⁻¹.

-

Process the spectrum to display transmittance or absorbance.

-

Mass Spectrometry (MS)

-

Sample Introduction:

-

For a volatile solid, a direct insertion probe can be used. A small amount of the sample is placed in a capillary tube at the end of the probe.

-

The probe is inserted into the ion source of the mass spectrometer.

-

-

Ionization (Electron Ionization - EI):

-

The sample is vaporized by heating the probe.

-

The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).

-

This causes the molecules to ionize and fragment.

-

-

Mass Analysis and Detection:

-

The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

-

The detector records the abundance of each ion at a specific m/z value.

-

The data is presented as a mass spectrum, which is a plot of relative intensity versus m/z.

-

Analytical Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized compound.

Caption: Workflow for Spectroscopic Characterization.

The Biological Significance of 2-Chloro-5-fluorobenzothiazole: A Technical Guide to its Derivatives and Their Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-fluorobenzothiazole is a halogenated heterocyclic compound that has garnered significant attention in medicinal chemistry. While the biological activity of the core molecule itself is not extensively documented, it serves as a crucial intermediate in the synthesis of a diverse range of biologically active derivatives. These derivatives have demonstrated promising therapeutic potential, particularly in the fields of oncology and microbiology. The incorporation of the benzothiazole nucleus, substituted with electron-withdrawing groups like chlorine and fluorine, often enhances the pharmacological properties of the resulting molecules. This technical guide provides an in-depth overview of the biological activities of 2-Chloro-5-fluorobenzothiazole derivatives, detailing their synthesis, experimental evaluation, and known mechanisms of action.

I. Anticancer Activity of 2-Chloro-5-fluorobenzothiazole Derivatives

Derivatives of 2-Chloro-5-fluorobenzothiazole have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a variety of human cancer cell lines. The presence of the chloro and fluoro groups on the benzothiazole ring is often associated with enhanced antitumor activity.

Quantitative Data Summary

The following table summarizes the in vitro anticancer activity of various benzothiazole derivatives, where 2-Chloro-5-fluorobenzothiazole or similar halogenated benzothiazoles were used as precursors.

| Derivative Class | Compound | Cancer Cell Line | IC50 / GI50 (µM) | Reference |

| Hydrazone Derivatives | 6-chloro-2-hydrazone(3-fluorophenyl)benzothiazole | Pancreatic adenocarcinoma (Capan-1) | 0.6 | [1] |

| Non-small cell lung cancer (NCI-H460) | 0.9 | [1] | ||

| Thiazolidinone Derivatives | Dichlorophenyl containing chlorobenzothiazole | Non-small cell lung cancer (HOP-92) | 0.0718 | [2] |

| 9 different cancer cell lines | 0.0718 - 1.60 | [2][3] | ||

| Schiff Base Derivatives | Hydrazine based 6-fluorobenzothiazole | Cervical cancer (HeLa) | 2.41 | [2][3] |

| Kidney fibroblast (COS-7) | 4.31 | [2][3] | ||

| 5-fluoro-benzothiazole Derivatives | 5-fluoro derivative 59a | Colon carcinoma (HCT-116) | 0.08 | [4] |

| Breast cancer (MCF-7) | 0.37 | [4] | ||

| Breast cancer (MDA MB 468) | 0.41 | [4] | ||

| Colon carcinoma (HT 29) | 0.41 | [4] |

Experimental Protocols

Synthesis of 6-chloro-2-hydrazinylbenzo[d]thiazole (A key intermediate): This intermediate is synthesized from 6-chlorobenzo[d]thiazol-2-amine. The detailed procedure involves the reaction of the starting amine with appropriate reagents to introduce the hydrazinyl group at the 2-position of the benzothiazole ring. The resulting product is then used to synthesize various hydrazone derivatives.[5]

In vitro Antiproliferative Activity Assay (MTT Assay):

-

Cell Seeding: Human cancer cell lines are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The synthesized benzothiazole derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. The cells are then incubated for a further 48-72 hours.

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for another 3-4 hours.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.[4]

Signaling Pathways and Mechanisms of Action

Several studies suggest that benzothiazole derivatives exert their anticancer effects through the modulation of key signaling pathways involved in cell proliferation, apoptosis, and angiogenesis. One of the prominent targets is the Epidermal Growth Factor Receptor (EGFR).

Benzothiazole-hydrazone hybrids have been identified as potent EGFR inhibitors, leading to significant cytotoxicity in various cancer cell lines.[5] The inhibition of EGFR blocks downstream signaling cascades such as the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, which are crucial for cancer cell growth, survival, and proliferation.[6]

II. Antimicrobial Activity of 2-Chloro-5-fluorobenzothiazole Derivatives

Derivatives of 2-Chloro-5-fluorobenzothiazole have also demonstrated significant potential as antimicrobial agents, with activity against a range of pathogenic bacteria and fungi. The halogen substitutions on the benzothiazole ring are believed to contribute to their antimicrobial efficacy.

Quantitative Data Summary

The following table presents the antimicrobial activity of various benzothiazole derivatives.

| Derivative Class | Compound | Microorganism | MIC (µg/mL) | Reference |

| Benzothiazole-based azo dyes | Compound 4b (with 5-chloro group) | Salmonella typhimurium | 25-50 | [7] |

| Klebsiella pneumoniae | 25-50 | [7] | ||

| Benzothiazole-thiophene derivatives | Compound 159 (with 5-chloro group) | Staphylococcus aureus | 6.25 | [7] |

| 2-Mercaptobenzothiazole Derivatives | 5-chloro analogue | Aspergillus niger | 5 | [8] |

| Chaetomium globosum | 7 | [8] |

Experimental Protocols

Synthesis of Benzothiazole Derivatives: A common synthetic route involves the reaction of a substituted 2-aminobenzothiazole with various aldehydes or other reactive species to generate a diverse library of derivatives. For instance, 3-(7-Chloro-6-fluoro benzo[d]thiazol-2-yl)-2-(4-Chlorophenyl) thiazol-1,3-lidin-4-one derivatives are synthesized by reacting substituted 2-aminobenzothiazoles with aromatic amines, followed by condensation with mercaptoacetic acid.

Determination of Minimum Inhibitory Concentration (MIC):

-

Inoculum Preparation: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

-

Serial Dilution: The synthesized compounds are serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the prepared microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[7]

Experimental Workflow

The general workflow for the synthesis and evaluation of the antimicrobial activity of benzothiazole derivatives is depicted below.

Conclusion

While 2-Chloro-5-fluorobenzothiazole is primarily recognized as a versatile synthetic intermediate, its derivatives constitute a class of compounds with significant and diverse biological activities. The research highlighted in this guide demonstrates their potential as potent anticancer and antimicrobial agents. The structure-activity relationship studies often indicate that the presence and position of halogen atoms on the benzothiazole ring play a crucial role in their biological efficacy. Further investigation into the precise mechanisms of action and optimization of the lead compounds are warranted to translate these promising findings into novel therapeutic agents for the treatment of cancer and infectious diseases. The detailed experimental protocols and quantitative data presented herein provide a valuable resource for researchers dedicated to the exploration and development of new benzothiazole-based pharmaceuticals.

References

- 1. researchgate.net [researchgate.net]

- 2. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Action of 2-Chloro-5-fluorobenzothiazole and Its Derivatives

Disclaimer: There is a notable lack of specific toxicological and pharmacological data on the direct mechanism of action of 2-Chloro-5-fluorobenzothiazole. This compound is primarily utilized as a versatile chemical intermediate for the synthesis of a wide range of biologically active benzothiazole derivatives. This guide, therefore, focuses on the well-elucidated mechanisms of these derivatives, providing insights into the therapeutic potential unlocked from the 2-Chloro-5-fluorobenzothiazole scaffold.

Introduction to 2-Chloro-5-fluorobenzothiazole as a Synthetic Precursor

2-Chloro-5-fluorobenzothiazole is a halogenated heterocyclic compound that serves as a crucial building block in medicinal chemistry. Its chemical structure, featuring a reactive chloro group at the 2-position and a fluoro group on the benzene ring, makes it an ideal starting material for the synthesis of more complex molecules with diverse pharmacological activities. The introduction of various substituents at the 2-position allows for the generation of a library of compounds that have been investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents.

General Synthetic Workflow and Biological Evaluation

The primary use of 2-Chloro-5-fluorobenzothiazole is in nucleophilic substitution reactions where the chlorine atom is displaced by various nucleophiles to introduce new functional groups. This is a common strategy for creating libraries of derivatives for biological screening.

Caption: General workflow for the synthesis and biological evaluation of derivatives from 2-Chloro-5-fluorobenzothiazole.

Mechanism of Action of Key Derivatives

While information on the parent compound is scarce, extensive research has been conducted on its derivatives, particularly in the field of oncology.

Antitumor Activity: The Case of Fluorinated 2-(4-Aminophenyl)benzothiazoles

A prominent class of compounds synthesized from 2-Chloro-5-fluorobenzothiazole are the fluorinated 2-(4-aminophenyl)benzothiazoles. One of the most studied examples is 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F-203) , which has demonstrated potent and selective antitumor activity.[1]

The mechanism of action for these compounds is unique and relies on their metabolic activation within sensitive cancer cells.[2][3]

-

Aryl Hydrocarbon Receptor (AhR) Agonism: These benzothiazole derivatives act as potent agonists for the Aryl Hydrocarbon Receptor (AhR).[2][3]

-

CYP1A1 Induction: Binding of the benzothiazole to the AhR leads to the induction of cytochrome P450 1A1 (CYP1A1) expression.[4][5] This induction is a critical step and is observed to a significant extent only in sensitive tumor cell lines.[4][6]

-

Metabolic Activation: CYP1A1 then metabolizes the benzothiazole, leading to the formation of reactive electrophilic species.[2][3] This bioactivation is essential for the compound's cytotoxic effects.

-

DNA Adduct Formation and Apoptosis: The reactive metabolites form adducts with DNA, leading to DNA damage.[2][4] This damage triggers cell cycle arrest and ultimately induces apoptosis (programmed cell death) in the cancer cells.[2][4]

The selectivity of these compounds for certain cancer cells is attributed to the differential expression and inducibility of CYP1A1.[4][5] Cancer cells that can effectively induce CYP1A1 in response to the benzothiazole are sensitive to its cytotoxic effects, while cells that do not exhibit this induction are resistant.[4][7]

References

- 1. Bioactivation of fluorinated 2-aryl-benzothiazole antitumor molecules by human cytochrome P450s 1A1 and 2W1 and deactivation by cytochrome P450 2S1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-(4-aminophenyl) benzothiazole: a potent and selective pharmacophore with novel mechanistic action towards various tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benthamscience.com [benthamscience.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. [PDF] Role of CYP 1 A 1 in Modulation of Antitumor Properties of the Novel Agent 2-( 4-Amino-3-methylphenyl ) benzothiazole ( DF 203 , NSC 674495 ) in Human Breast Cancer Cells 1 | Semantic Scholar [semanticscholar.org]

- 7. Mechanisms of acquired resistance to 2-(4-aminophenyl)benzothiazole (CJM 126, NSC 34445) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthesis and Characterization of 2-Chloro-5-fluorobenzothiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 2-Chloro-5-fluorobenzothiazole, a key heterocyclic building block in medicinal chemistry and drug discovery. While the specific historical "discovery" of this compound is not extensively documented in publicly available literature, this guide outlines the principal synthetic routes for its preparation, detailed experimental protocols adapted from established methods for analogous compounds, and a summary of its key physicochemical and spectroscopic properties.

Introduction

2-Chloro-5-fluorobenzothiazole belongs to the benzothiazole class of heterocyclic compounds, which are recognized as "privileged structures" in medicinal chemistry due to their wide range of biological activities. The incorporation of a fluorine atom at the 5-position can significantly modulate the compound's electronic properties, lipophilicity, and metabolic stability, making it an attractive scaffold for the development of novel therapeutic agents. The chloro group at the 2-position serves as a versatile synthetic handle, allowing for further functionalization through nucleophilic substitution reactions.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Chloro-5-fluorobenzothiazole is presented in Table 1.

Table 1: Physicochemical Properties of 2-Chloro-5-fluorobenzothiazole

| Property | Value | Reference |

| CAS Number | 154327-27-2 | [1][2][3] |

| Molecular Formula | C₇H₃ClFNS | [1][3] |

| Molecular Weight | 187.62 g/mol | [3] |

| Appearance | Solid (Typical) | |

| Purity | >97% (Commercially available) | [1] |

Synthetic Pathways

The synthesis of 2-Chloro-5-fluorobenzothiazole can be approached through two primary, well-established synthetic strategies for 2-chlorobenzothiazoles:

-

Sandmeyer Reaction: This classic method involves the diazotization of an aromatic amine followed by a copper(I) chloride-mediated substitution.

-

Chlorination of a 2-Mercaptobenzothiazole: This route utilizes a suitable chlorinating agent to convert the thiol group of a 2-mercaptobenzothiazole precursor into a chloro group.

A logical workflow for the synthesis of 2-Chloro-5-fluorobenzothiazole is depicted in the following diagram.

Synthetic Routes to 2-Chloro-5-fluorobenzothiazole

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of 2-Chloro-5-fluorobenzothiazole. These protocols are based on general methods for the synthesis of analogous compounds and may require optimization for specific laboratory conditions.

Route 1: Synthesis via Sandmeyer Reaction

This protocol describes the conversion of 2-amino-5-fluorobenzothiazole to 2-chloro-5-fluorobenzothiazole.

Step 1: Diazotization of 2-Amino-5-fluorobenzothiazole

-

Suspend 2-amino-5-fluorobenzothiazole (1.0 eq) in a mixture of concentrated hydrochloric acid (3.0 eq) and water.

-

Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature remains below 5 °C.

-

Stir the resulting mixture at 0-5 °C for 30-60 minutes after the addition is complete to ensure full formation of the diazonium salt.

Step 2: Sandmeyer Reaction

-

In a separate flask, dissolve copper(I) chloride (1.3 eq) in concentrated hydrochloric acid and cool the solution to 0-5 °C.

-

Slowly add the cold diazonium salt solution from Step 1 to the copper(I) chloride solution with vigorous stirring.

-

Observe for the evolution of nitrogen gas.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel or by recrystallization.

Route 2: Synthesis via Chlorination of 2-Mercapto-5-fluorobenzothiazole

This protocol details the chlorination of 2-mercapto-5-fluorobenzothiazole using sulfuryl chloride.

-

Dissolve 2-mercapto-5-fluorobenzothiazole (1.0 eq) in an inert solvent such as dichloromethane or chloroform.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sulfuryl chloride (SO₂Cl₂) (1.1-1.5 eq) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of water or a saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography on silica gel or recrystallization to yield pure 2-chloro-5-fluorobenzothiazole.

Spectroscopic Data

The structural confirmation of 2-Chloro-5-fluorobenzothiazole is achieved through a combination of spectroscopic techniques. Representative data is summarized in the following tables.

Table 2: Representative ¹H NMR Data for 2-Chloro-5-fluorobenzothiazole

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 7.95 - 7.85 | m | - | Aromatic H |

| 7.75 - 7.65 | m | - | Aromatic H |

| 7.30 - 7.20 | m | - | Aromatic H |

Note: The exact chemical shifts and coupling patterns will depend on the solvent used and the specific spectrometer frequency. The multiplicity is expected to be complex due to H-F and H-H couplings.

Table 3: Representative ¹³C NMR Data for 2-Chloro-5-fluorobenzothiazole

| Chemical Shift (δ, ppm) | Assignment |

| 160 - 155 (d) | C-F |

| 155 - 150 | C2 (C-Cl) |

| 140 - 135 (d) | Quaternary C |

| 125 - 120 (d) | Aromatic CH |

| 120 - 115 (d) | Aromatic CH |

| 115 - 110 (d) | Quaternary C |

| 110 - 105 (d) | Aromatic CH |

Note: "d" indicates a doublet due to C-F coupling. The assignments are predictive and based on known substituent effects.

Table 4: Representative FT-IR Data for 2-Chloro-5-fluorobenzothiazole

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 1600 - 1450 | Medium-Strong | C=C and C=N stretching |

| 1250 - 1200 | Strong | C-F stretch |

| 850 - 800 | Strong | C-Cl stretch |

| 900 - 675 | Strong | Aromatic C-H out-of-plane bend |

Table 5: Representative Mass Spectrometry Data for 2-Chloro-5-fluorobenzothiazole

| m/z | Relative Intensity | Assignment |

| 187/189 | ~3:1 | [M]⁺ (Molecular ion) |

| 152 | [M-Cl]⁺ | |

| 125 | [M-Cl-HCN]⁺ |

Note: The presence of the M/M+2 isotopic pattern in a ~3:1 ratio is characteristic of a monochlorinated compound.

Applications in Drug Discovery

2-Chloro-5-fluorobenzothiazole is a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. The 2-chloro position is highly reactive towards nucleophilic substitution, allowing for the introduction of a wide variety of functional groups and pharmacophores.

Role in Drug Discovery Workflow

Derivatives of 2-aminobenzothiazoles, accessible from 2-chlorobenzothiazoles, have been investigated for a range of biological activities, including but not limited to:

-

Anticancer agents

-

Antimicrobial agents

-

Kinase inhibitors

-

Antiviral compounds

The fluorine substituent at the 5-position can enhance binding affinity to target proteins and improve pharmacokinetic properties, making this scaffold particularly interesting for modern drug development programs.

Conclusion

2-Chloro-5-fluorobenzothiazole is a key synthetic intermediate whose preparation can be reliably achieved through established synthetic methodologies. Its versatile reactivity, coupled with the beneficial properties imparted by the fluorine substituent, ensures its continued importance in the field of medicinal chemistry for the discovery and development of new therapeutic agents. This guide provides a foundational understanding for researchers and scientists working with this important heterocyclic compound.

References

An In-depth Technical Guide to 2-Chloro-5-fluorobenzothiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-5-fluorobenzothiazole is a halogenated heterocyclic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. As a derivative of the versatile benzothiazole scaffold, its unique substitution pattern, featuring both a chloro and a fluoro group, imparts specific physicochemical properties that make it a valuable intermediate in the synthesis of more complex molecules. This technical guide provides a comprehensive review of the available literature on 2-Chloro-5-fluorobenzothiazole, focusing on its synthesis, spectral characterization, and potential applications, with a particular emphasis on its relevance to drug discovery and development. While specific biological activity data for this compound is limited in publicly accessible literature, the known bioactivities of structurally related fluorinated benzothiazoles suggest its potential as a scaffold for novel therapeutic agents.

Chemical Properties and Data

A summary of the key chemical properties for 2-Chloro-5-fluorobenzothiazole is presented below. This data is essential for its identification, handling, and use in synthetic applications.

| Property | Value | Reference |

| Molecular Formula | C₇H₃ClFNS | [1] |

| Molecular Weight | 187.62 g/mol | [1] |

| CAS Number | 154327-27-2 | [1] |

| Appearance | Solid | [1] |

| Purity | Typically ≥98% | [1] |

| InChI | InChI=1S/C7H3ClFNS/c8-7-10-5-3-4(9)1-2-6(5)11-7/h1-3H | [1] |

| InChIKey | IHMBREJYLPBYSM-UHFFFAOYSA-N | [1] |

| Synonyms | 2-Chloro-5-fluorobenzo[d]thiazole, Benzothiazole, 2-chloro-5-fluoro- | [1] |

Synthesis of 2-Chloro-5-fluorobenzothiazole

Proposed Synthetic Pathway

The synthesis is anticipated to proceed in two main steps: first, the formation of 2-mercapto-5-fluorobenzothiazole from 4-fluoroaniline, followed by the chlorination of the thiol group.

Caption: Proposed synthesis of 2-Chloro-5-fluorobenzothiazole.

Detailed Experimental Protocols

Based on analogous preparations, the following detailed protocols are proposed for the synthesis of 2-Chloro-5-fluorobenzothiazole.

Step 1: Synthesis of 2-Mercapto-5-fluorobenzothiazole

This step involves the reaction of 4-fluoroaniline with potassium thiocyanate and bromine to form an intermediate thiourea, which then undergoes intramolecular cyclization.

-

Materials: 4-fluoroaniline, potassium thiocyanate, bromine, glacial acetic acid.

-

Procedure:

-

Dissolve potassium thiocyanate in glacial acetic acid in a flask equipped with a dropping funnel and a stirrer, and cool the mixture in an ice bath.

-

Slowly add a solution of bromine in glacial acetic acid to the cooled mixture, maintaining the temperature below 10 °C.

-

To this mixture, add 4-fluoroaniline dropwise, ensuring the temperature remains controlled.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.

-

Heat the mixture to induce cyclization, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice water to precipitate the product.

-

Filter the solid, wash with water until neutral, and dry to obtain crude 2-mercapto-5-fluorobenzothiazole.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield the pure compound.

-

Step 2: Synthesis of 2-Chloro-5-fluorobenzothiazole

This step involves the chlorination of the synthesized 2-mercapto-5-fluorobenzothiazole, likely using sulfuryl chloride or thionyl chloride. The use of sulfuryl chloride is described in a patent for the synthesis of the non-fluorinated analogue.[2]

-

Materials: 2-mercapto-5-fluorobenzothiazole, sulfuryl chloride (SO₂Cl₂), inert solvent (e.g., dichloromethane or toluene).

-

Procedure:

-

Suspend or dissolve 2-mercapto-5-fluorobenzothiazole in an inert solvent in a flask equipped with a stirrer and a dropping funnel under a nitrogen atmosphere.

-

Cool the mixture in an ice bath.

-

Slowly add sulfuryl chloride dropwise to the cooled mixture. An excess of sulfuryl chloride is typically used.[2]

-

After the addition, allow the reaction to stir at room temperature for a specified period, monitoring its progress by TLC.

-

Carefully quench the reaction by pouring it into ice water to decompose the excess sulfuryl chloride.

-

Separate the organic layer, and wash it sequentially with water and a saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude 2-Chloro-5-fluorobenzothiazole by vacuum distillation or column chromatography.

-

Spectroscopic Characterization

While the raw spectral data is not publicly available, a commercial supplier, ChemicalBook, indicates the availability of ¹H NMR, ¹³C NMR, IR, and MS spectra for 2-Chloro-5-fluorobenzothiazole.[3] The expected spectral features are outlined below based on the compound's structure and data for analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically 7.0-8.0 ppm). The fluorine atom at the 5-position will likely cause splitting of the adjacent proton signals, leading to more complex multiplets. The integration of these signals should correspond to the three protons on the benzene ring.

-

¹³C NMR: The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon atoms bonded to fluorine and chlorine will exhibit characteristic chemical shifts and may show C-F coupling.

Infrared (IR) Spectroscopy

The IR spectrum should exhibit characteristic absorption bands for the aromatic C-H stretching (around 3000-3100 cm⁻¹), C=C and C=N stretching in the aromatic and thiazole rings (in the 1400-1600 cm⁻¹ region), and C-Cl and C-F stretching vibrations (typically below 1400 cm⁻¹).

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (187.62 g/mol ). Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), a characteristic M+2 peak with approximately one-third the intensity of the molecular ion peak is expected.

Potential Biological Activity and Applications

While specific biological studies on 2-Chloro-5-fluorobenzothiazole are scarce in the literature, the broader class of fluorinated benzothiazoles has demonstrated significant potential in medicinal chemistry.

Anticancer and Antimicrobial Potential

Benzothiazole derivatives are known to possess a wide range of biological activities, including antimicrobial and anticancer properties.[4][5][6][7][8] The introduction of fluorine atoms into organic molecules can often enhance their biological activity and metabolic stability. Although direct evidence is not available for 2-Chloro-5-fluorobenzothiazole, related fluorinated benzothiazoles have shown promising results in these areas. It is plausible that 2-Chloro-5-fluorobenzothiazole could serve as a key intermediate for the synthesis of novel anticancer and antimicrobial agents.

Role in Drug Development

The 2-chloro substituent on the benzothiazole ring is a versatile functional group that can be readily displaced by various nucleophiles. This reactivity allows for the facile introduction of diverse functionalities, making 2-Chloro-5-fluorobenzothiazole a valuable building block in the synthesis of compound libraries for drug discovery screening.

Caption: Role of 2-Chloro-5-fluorobenzothiazole in a drug discovery workflow.

Conclusion

2-Chloro-5-fluorobenzothiazole is a valuable heterocyclic compound with significant potential as a building block in organic synthesis, particularly for the development of new therapeutic agents. While detailed experimental and biological data for this specific molecule are not extensively documented in publicly available literature, its synthesis can be reliably predicted based on established methods for analogous compounds. The known biological activities of related fluorinated benzothiazoles provide a strong rationale for its further investigation in drug discovery programs. This technical guide serves as a foundational resource for researchers interested in exploring the chemistry and potential applications of 2-Chloro-5-fluorobenzothiazole. Future research should focus on the detailed experimental validation of its synthesis, full spectral characterization, and a comprehensive evaluation of its biological activity profile.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. US2469697A - Preparation of 2-chlorobenzothiazole - Google Patents [patents.google.com]

- 3. 2-CHLORO-5-FLUOROBENZOTHIAZOLE(154327-27-2) 1H NMR spectrum [chemicalbook.com]

- 4. Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Evaluation of 2-Aminobenzothiazole and Benzimidazole Analogs Based on the Clathrodin Structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. uokerbala.edu.iq [uokerbala.edu.iq]

- 8. Synthesis and biological evaluation of novel benzothiazole clubbed fluoroquinolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical Analysis of 2-Chloro-5-fluorobenzothiazole: A Computational Chemistry Perspective

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of 2-Chloro-5-fluorobenzothiazole. While direct experimental and theoretical studies on this specific molecule are not extensively available in public literature, this document outlines a robust computational workflow based on established practices for similar benzothiazole derivatives. The guide details the application of Density Functional Theory (DFT) for geometry optimization, vibrational frequency analysis, and the determination of key electronic properties. The presented data, while illustrative, serves as a template for researchers undertaking computational investigations of 2-Chloro-5-fluorobenzothiazole and related compounds. The methodologies and data structures are designed to provide a foundational understanding for further research and drug development applications.

Introduction

Benzothiazole and its derivatives are a significant class of heterocyclic compounds that have garnered considerable interest in medicinal chemistry due to their wide range of biological activities. The introduction of halogen substituents, such as chlorine and fluorine, can significantly modulate the physicochemical and pharmacological properties of these molecules. Understanding the structural, vibrational, and electronic characteristics of substituted benzothiazoles at a molecular level is crucial for the rational design of novel therapeutic agents.

Theoretical studies, particularly those employing quantum chemical methods like Density Functional Theory (DFT), have become indispensable tools for elucidating these properties.[1] Such computational approaches provide valuable insights into molecular geometry, stability, and reactivity, complementing experimental findings. This guide focuses on the theoretical investigation of 2-Chloro-5-fluorobenzothiazole, a molecule with potential for further exploration in drug discovery.

Computational Methodology

The theoretical analysis of 2-Chloro-5-fluorobenzothiazole would typically involve a multi-step computational workflow. This process begins with the optimization of the molecular geometry to find the most stable conformation, followed by calculations to predict its vibrational spectra and electronic properties.

Geometrical Optimization

The initial step in the computational analysis is the optimization of the molecular structure of 2-Chloro-5-fluorobenzothiazole. This is generally performed using DFT methods. A common and effective approach is the use of Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP). The 6-31G(d) basis set is often employed for such calculations as it provides a good balance between accuracy and computational cost. The optimization process continues until a true minimum on the potential energy surface is found, which is confirmed by the absence of imaginary frequencies in the subsequent vibrational analysis.[1]